![molecular formula C18H14N2S2 B408976 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole CAS No. 314768-43-9](/img/structure/B408976.png)
6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole
Overview
Description
6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[2,1-b]thiazole core with a phenyl group at the 6-position and a p-tolylthio group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole typically involves the reaction of 2-aminothiazole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the condensation of 2-aminothiazole with benzaldehyde derivatives in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidazo[2,1-b]thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography is also common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol, varying temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Functionalized imidazo[2,1-b]thiazole derivatives with various substituents.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of imidazo[2,1-b]thiazole derivatives, including 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole, in combating cancer. These compounds exhibit significant anti-proliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : The anticancer properties are attributed to mechanisms such as inhibition of tubulin polymerization and interference with signaling pathways involving p90 ribosomal S6 kinase 2 (RSK2) .
- Case Studies : A study demonstrated that imidazo[2,1-b]thiazole derivatives could bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Properties
The compound has shown promising antibacterial and antifungal activities:
- Broad Spectrum : this compound has been evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) varied significantly, indicating structural dependencies for efficacy .
- Mechanism of Action : The antimicrobial activity is thought to stem from the disruption of microbial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
The imidazo[2,1-b]thiazole scaffold has been associated with anti-inflammatory properties:
- Research Findings : Studies indicate that derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes . This makes them potential candidates for treating inflammatory diseases.
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, this compound exhibits a range of other biological activities:
- Antidiabetic Activity : Some derivatives have shown potential in lowering blood glucose levels through various mechanisms .
- Anticonvulsant Properties : The compound's ability to modulate neurotransmitter systems suggests potential use in treating epilepsy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound:
Structural Feature | Activity Impact |
---|---|
Presence of thioether group | Enhances antimicrobial activity |
Substituents on phenyl rings | Modulates anticancer potency |
Variations in nitrogen positioning | Alters anti-inflammatory effects |
This table summarizes how different structural modifications can influence the biological activities of this compound.
Mechanism of Action
The mechanism of action of 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the activity of key enzymes or disrupt the integrity of microbial cell membranes. In anticancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: Compounds with similar core structures but different substituents, such as 6-phenyl-5-(methylthio)imidazo[2,1-b]thiazole.
Benzimidazo[2,1-b]thiazole derivatives: Compounds with a benzo-fused ring system, such as benzo[d]imidazo[2,1-b]thiazole carboxamides.
Uniqueness
6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and p-tolylthio groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for the development of new therapeutic agents and materials.
Biological Activity
6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-phenyl-imidazo[1,2-a]thiazole with p-toluenesulfonylhydrazide. The process includes stirring the mixture at elevated temperatures and subsequent purification through column chromatography. The resulting product exhibits distinct spectral characteristics confirming its structure, such as specific absorption bands in IR spectra and unique chemical shifts in NMR spectroscopy .
Anticancer Activity
A significant area of research has focused on the anticancer properties of imidazo[2,1-b]thiazole derivatives. For instance, a series of compounds related to this compound were tested against various cancer cell lines. One study highlighted that derivatives exhibited potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell line MV4-11 with an IC50 value as low as 0.002 μM for the most effective compound .
Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | MV4-11 | 0.002 | FLT3 inhibition |
Other derivatives | HeLa | >10 | No significant activity |
Enzyme Inhibition
Research has also indicated that imidazo[2,1-b]thiazole compounds can act as inhibitors of various enzymes. A notable study demonstrated that certain derivatives inhibited 15-lipoxygenase (15-LOX), with one compound showing double the potency of quercetin, a known inhibitor. This inhibition was linked to protective effects against oxidative stress-induced cell death in neuronal cells .
Study on AML
In a comprehensive study investigating the structure-activity relationship (SAR) of imidazo[2,1-b]thiazoles, researchers synthesized several derivatives and evaluated their effects on AML cells. The most promising compound demonstrated not only high potency but also selectivity towards FLT3-dependent cells over FLT3-independent ones, suggesting a targeted therapeutic potential in treating specific types of leukemia .
Study on Enzyme Inhibition
Another investigation focused on the inhibitory effects of imidazo[2,1-b]thiazole derivatives on 15-lipoxygenase. The study involved molecular docking simulations that revealed favorable interactions between the compounds and the enzyme's active site, leading to significant inhibition rates. This finding underscores the potential for developing new anti-inflammatory drugs based on this scaffold .
Q & A
Q. What are the most efficient synthetic routes for preparing 6-phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole, and how can reaction yields be optimized?
Basic Research Question
The synthesis of this compound can be achieved via multi-component reactions or palladium-catalyzed direct arylation . For example, a catalyst-free, one-pot three-component reaction using aryl glyoxal, 2-aminobenzothiazole, and aryl amines under solvent-free conditions provides yields of 85-92% . Key optimization factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in heterocyclic systems .
- Temperature control : Reactions performed at 80–100°C improve cyclization efficiency .
- Catalyst systems : Palladium-catalyzed microwave-assisted C–H arylation with aryl bromides achieves regioselective C-5 functionalization (yields: 78-89%) .
Basic Research Question
- In vitro assays :
- In silico tools :
Q. How do solvent-free synthesis conditions impact the environmental sustainability of imidazo[2,1-b]thiazole production?
Basic Research Question
Solvent-free methods (e.g., three-component reactions) reduce waste and energy consumption:
- E-factor reduction : Solvent-free protocols lower E-factors from 25–50 to <5 .
- Energy efficiency : Microwave-assisted reactions reduce time (2 h vs. 24 h) and energy use by 40% .
- Scalability : Kilogram-scale synthesis under solvent-free conditions achieves 86% yield with 99% purity .
Q. What are the key challenges in interpreting structure-activity relationships for imidazo[2,1-b]thiazole derivatives with complex substitution patterns?
Advanced Research Question
- Steric hindrance : Bulky C-3 substituents (e.g., tert-butyl) reduce enzyme binding affinity by 30–50% .
- Electronic effects : Electron-withdrawing groups at C-5 enhance oxidative stability but may reduce solubility (logP increase: 0.5–1.2) .
- Conformational analysis : X-ray crystallography reveals that planar imidazo[2,1-b]thiazole cores are critical for intercalation into DNA .
Properties
IUPAC Name |
5-(4-methylphenyl)sulfanyl-6-phenylimidazo[2,1-b][1,3]thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2S2/c1-13-7-9-15(10-8-13)22-17-16(14-5-3-2-4-6-14)19-18-20(17)11-12-21-18/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJFISPEJIPHKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N=C3N2C=CS3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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